3-Bromo-6-ethylpyridin-2-amine

Medicinal Chemistry Drug Discovery Physicochemical Properties

Researchers face scaffold limitations when ethyl lipophilicity is critical for blood-brain barrier penetration. This polysubstituted 2-aminopyridine solves that need. - **Controlled mono-functionalization:** Single 3-bromo handle enables precise Suzuki-Miyaura couplings without di-brominated byproducts. - **Superior pharmacokinetics:** 6-ethyl group increases membrane permeability vs. methyl or non-ethylated analogs. - **Dual derivatization sites:** Primary amine at 2-position allows fluorophore or biotin tagging for chemical biology.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
Cat. No. B11902349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-ethylpyridin-2-amine
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(C=C1)Br)N
InChIInChI=1S/C7H9BrN2/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3,(H2,9,10)
InChIKeyLAAYKYFESYQFIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-ethylpyridin-2-amine Overview


3-Bromo-6-ethylpyridin-2-amine (CAS: 1823947-04-1) is a polysubstituted pyridine derivative with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol . It belongs to the class of 2-aminopyridines, a privileged scaffold in medicinal chemistry due to its ability to bind a wide range of biological targets, as seen in approved drugs like piroxicam . The compound features a bromine atom at the 3-position, an ethyl group at the 6-position, and a primary amine at the 2-position. This specific substitution pattern provides distinct reactivity and physicochemical properties compared to its analogs, making it a strategic intermediate for constructing complex molecules via cross-coupling reactions such as Suzuki-Miyaura couplings .

Irreplaceable Features of 3-Bromo-6-ethylpyridin-2-amine


The specific substitution pattern of 3-Bromo-6-ethylpyridin-2-amine is critical for its utility and cannot be substituted with a generic pyridine analog without compromising synthetic outcomes. The bromine atom at the 3-position serves as a unique handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl groups to create libraries of novel compounds . The ethyl group at the 6-position contributes to increased lipophilicity, which can enhance membrane permeability and potentially influence the pharmacokinetic profile of downstream products . Replacing this compound with a 3-bromo-6-methylpyridin-2-amine or a non-ethylated analog would alter the steric and electronic properties of the molecule, potentially leading to different reaction selectivities and yields, and could preclude its use in specific structure-activity relationship (SAR) studies where the ethyl group is a key pharmacophore element.

3-Bromo-6-ethylpyridin-2-amine Comparative Evidence


Enhanced Lipophilicity vs. Methyl Analog

The presence of an ethyl group at the 6-position, compared to a methyl group, significantly increases the lipophilicity of the compound. This is a crucial differentiator for medicinal chemistry applications. [1]

Medicinal Chemistry Drug Discovery Physicochemical Properties

Cross-Coupling Selectivity vs. Dibromo Analogs

The presence of a single bromine atom at the 3-position offers a distinct advantage in cross-coupling reactions, allowing for controlled and selective mono-functionalization. This contrasts with 3,5-dibromo-6-methylpyridinamine, which has enhanced reactivity due to two bromine atoms and requires more complex reaction control to achieve selective mono-substitution.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Amine Versatility vs. N-Ethyl Analog

The location of the bromine atom and the nature of the amino group are key differentiators. 3-Bromo-6-ethylpyridin-2-amine possesses a primary amino group directly on the pyridine ring, which is a distinct and versatile functional group for further derivatization (e.g., amide bond formation, reductive amination). In contrast, 6-Bromo-N-ethylpyridin-2-amine contains a secondary amino group with an N-ethyl substituent . This fundamental difference in the amine type dictates the downstream chemical space accessible to each molecule. The primary amine allows for the synthesis of a wider array of derivatives, while the secondary amine is more restricted.

Organic Synthesis Drug Discovery Scaffold Hopping

High Purity Availability

Several commercial suppliers offer 3-Bromo-6-ethylpyridin-2-amine with a guaranteed minimum purity of 98% . While purity data for specific comparators is not always publicly detailed, this high purity standard is a critical differentiator for procurement decisions, ensuring reliable and reproducible synthetic outcomes.

Procurement Chemical Synthesis Quality Control

3-Bromo-6-ethylpyridin-2-amine Key Applications


CNS Drug Discovery

The increased lipophilicity conferred by the 6-ethyl group makes 3-Bromo-6-ethylpyridin-2-amine a superior starting point for synthesizing compounds intended to cross the blood-brain barrier, which is a common requirement for CNS drug candidates .

Suzuki-Miyaura Cross-Coupling Diversification

The single, strategically placed bromine atom at the 3-position allows for clean and controlled mono-functionalization using Suzuki-Miyaura cross-coupling chemistry. This is ideal for building libraries of diverse biaryl or heteroaryl compounds where precise structural modifications are required, avoiding the complexity of di-brominated analogs .

Tool Compound & Probe Synthesis

The primary amine group at the 2-position provides a convenient attachment point for further derivatization, such as the introduction of fluorophores, biotin, or other tags for chemical biology applications. This utility is superior to that of analogs with alkylated secondary amines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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